molecular formula C9H18BrNO3 B6236699 tert-butyl N-(3-bromo-2-methoxypropyl)carbamate CAS No. 2353785-64-3

tert-butyl N-(3-bromo-2-methoxypropyl)carbamate

Cat. No. B6236699
CAS RN: 2353785-64-3
M. Wt: 268.1
InChI Key:
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Description

“tert-butyl N-(3-bromo-2-methoxypropyl)carbamate” is a chemical compound used in scientific research. It exhibits intriguing properties that make it valuable for various applications, such as drug synthesis and organic chemistry studies. It is used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents .


Synthesis Analysis

The synthesis of “tert-butyl N-(3-bromo-2-methoxypropyl)carbamate” involves several steps . The tert-butyl group is introduced into the molecule through a reaction with a strong base to give the alkoxide . This is followed by a reaction with a bromo compound to introduce the bromo group . The methoxy group is then introduced through a reaction with a methoxy compound .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-(3-bromo-2-methoxypropyl)carbamate” is represented by the formula C9H18BrNO3 . It has a molecular weight of 268.15 .


Chemical Reactions Analysis

The chemical reactions involving “tert-butyl N-(3-bromo-2-methoxypropyl)carbamate” are complex and involve several steps . The tert-butyl group is deprotonated with a strong base to give the alkoxide . This is followed by a reaction with a bromo compound to introduce the bromo group . The methoxy group is then introduced through a reaction with a methoxy compound .


Physical And Chemical Properties Analysis

“tert-butyl N-(3-bromo-2-methoxypropyl)carbamate” has a molecular weight of 268.15 . It has a predicted boiling point of 363.8±42.0 °C .

Mechanism of Action

The mechanism of action of “tert-butyl N-(3-bromo-2-methoxypropyl)carbamate” involves several steps . The tert-butyl carbamate becomes protonated, followed by the loss of the tert-butyl cation, resulting in a carbamic acid . Decarboxylation of the carbamic acid results in the free amine . Protonation of the amine under acidic conditions provides the product as the TFA salt .

Safety and Hazards

This compound may have certain toxicity and should be avoided from direct contact with skin and eyes . It is also flammable and should be kept away from open flames and high temperature sources . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

The compound “tert-butyl N-(3-bromo-2-methoxypropyl)carbamate” is a versatile material used in scientific research. It exhibits intriguing properties that make it valuable for various applications, such as drug synthesis and organic chemistry studies. It is used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents . Future research could explore more applications of this compound in different fields of chemistry.

Relevant Papers There are several peer-reviewed papers related to “tert-butyl N-(3-bromo-2-methoxypropyl)carbamate” available for further reading .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-bromo-2-methoxypropyl)carbamate involves the reaction of tert-butyl carbamate with 3-bromo-2-methoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "tert-butyl carbamate", "3-bromo-2-methoxypropylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in anhydrous dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir for 10 minutes.", "Step 3: Add 3-bromo-2-methoxypropylamine to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain tert-butyl N-(3-bromo-2-methoxypropyl)carbamate as a white solid." ] }

CAS RN

2353785-64-3

Product Name

tert-butyl N-(3-bromo-2-methoxypropyl)carbamate

Molecular Formula

C9H18BrNO3

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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